An In-Depth Technical Guide to 1-(Cyclohexylcarbonyl)piperazine: Core Properties and Scientific Context
An In-Depth Technical Guide to 1-(Cyclohexylcarbonyl)piperazine: Core Properties and Scientific Context
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive overview of the fundamental chemical and physical properties of 1-(Cyclohexylcarbonyl)piperazine. Designed for professionals in research and drug development, this document synthesizes available data to offer a detailed understanding of its synthesis, characterization, and handling, while also contextualizing its potential within the broader landscape of piperazine-containing bioactive molecules.
Molecular Identity and Chemical Descriptors
1-(Cyclohexylcarbonyl)piperazine, a derivative of the versatile piperazine scaffold, is characterized by the attachment of a cyclohexanecarbonyl group to one of the nitrogen atoms of the piperazine ring. This structural modification significantly influences its physicochemical properties and potential biological interactions.
Table 1: Chemical Identity and Descriptors
| Identifier | Value | Source(s) |
| IUPAC Name | cyclohexyl(piperazin-1-yl)methanone | [1] |
| CAS Number | 27561-62-2 | [2], [1] |
| Molecular Formula | C₁₁H₂₀N₂O | [2], [1] |
| Molecular Weight | 196.29 g/mol | [2], [1] |
| Canonical SMILES | C1CCC(CC1)C(=O)N2CCNCC2 | [3] |
| InChI Key | ZSZROXCAFYZNHE-UHFFFAOYSA-N | [3] |
Physicochemical Properties and Handling
The physicochemical properties of a compound are critical for its handling, formulation, and biological disposition. 1-(Cyclohexylcarbonyl)piperazine is a solid at room temperature with limited solubility in water, a common characteristic for such acylated piperazines.
Table 2: Physicochemical Data
| Property | Value | Source(s) |
| Appearance | White to off-white or light yellow solid/powder/crystal | [4] |
| Melting Point | 84-89 °C | [2] |
| Boiling Point (Predicted) | 350.5 ± 35.0 °C | [4] |
| Solubility | Low solubility in water; Soluble in methanol, dichloromethane, chloroform. | [4] |
| pKa (Predicted) | 8.47 ± 0.10 | [4] |
| XLogP3-AA (Predicted) | 1.1 | [1] |
Storage and Handling
Proper storage is crucial to maintain the integrity of 1-(Cyclohexylcarbonyl)piperazine. It should be stored in a cool, dry place in a tightly sealed container to prevent moisture absorption and potential degradation.[3] The compound should be kept away from heat sources and incompatible substances such as strong oxidizing agents.[3] For research and manufacturing purposes, it is often supplied under an inert atmosphere, such as argon.[5]
Safety Profile
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 1-(Cyclohexylcarbonyl)piperazine is classified as a substance that causes skin irritation (H315), serious eye damage (H318), and may cause respiratory irritation (H335).[1] Therefore, appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust mask, should be used when handling this compound.[3]
Synthesis and Purification
While a specific, detailed experimental protocol for the synthesis of 1-(Cyclohexylcarbonyl)piperazine is not extensively documented in publicly available literature, its structure strongly suggests a straightforward synthetic route via the acylation of piperazine. This method is a common and well-established procedure for the preparation of N-acylpiperazines.
Proposed Synthetic Pathway
The most logical and efficient synthesis involves the nucleophilic substitution reaction between piperazine and cyclohexanecarbonyl chloride. In this reaction, the secondary amine of the piperazine ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride.
Caption: Proposed synthesis of 1-(Cyclohexylcarbonyl)piperazine.
Detailed Experimental Protocol (Exemplary)
This protocol is based on general methods for the acylation of piperazines and should be optimized for specific laboratory conditions.
Materials:
-
Piperazine
-
Cyclohexanecarbonyl chloride
-
Triethylamine (or another suitable base)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Solvents for purification (e.g., ethyl acetate, hexanes)
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve piperazine (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous dichloromethane.
-
Addition of Acyl Chloride: Cool the solution to 0 °C using an ice bath. Slowly add a solution of cyclohexanecarbonyl chloride (1.0 equivalent) in anhydrous dichloromethane dropwise to the stirred piperazine solution.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Work-up: Quench the reaction by adding water. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure 1-(Cyclohexylcarbonyl)piperazine.
Caption: General purification workflow for 1-(Cyclohexylcarbonyl)piperazine.
Analytical Characterization
Comprehensive analytical characterization is essential to confirm the identity and purity of the synthesized compound. While a complete set of publicly available spectra for 1-(Cyclohexylcarbonyl)piperazine is limited, the expected spectral features can be predicted based on its structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the cyclohexyl and piperazine protons. The piperazine protons will likely appear as broad multiplets in the region of 2.5-3.8 ppm. The protons of the cyclohexyl ring will appear as a series of multiplets in the upfield region, typically between 1.0 and 2.5 ppm. The proton attached to the carbon bearing the carbonyl group will be the most downfield of the cyclohexyl protons.
-
¹³C NMR: The carbon NMR spectrum will show a characteristic signal for the carbonyl carbon in the range of 170-180 ppm. The carbons of the piperazine ring are expected to resonate between 40 and 50 ppm. The carbons of the cyclohexyl ring will appear in the aliphatic region, typically between 25 and 45 ppm.
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by a strong absorption band corresponding to the amide carbonyl (C=O) stretching vibration, typically observed in the range of 1630-1680 cm⁻¹. Other significant absorptions will include C-H stretching vibrations of the cyclohexyl and piperazine rings just below 3000 cm⁻¹ and C-N stretching vibrations.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. For 1-(Cyclohexylcarbonyl)piperazine, the expected molecular ion peak [M]⁺ or the protonated molecular ion peak [M+H]⁺ would be observed at m/z 196 or 197, respectively.
Biological and Pharmacological Context
There is a significant lack of publicly available data on the specific biological activity, mechanism of action, and metabolic fate of 1-(Cyclohexylcarbonyl)piperazine. However, the piperazine moiety is a well-known "privileged scaffold" in medicinal chemistry, appearing in a wide array of approved drugs with diverse therapeutic applications.[6]
Derivatives of piperazine have been investigated and developed for a multitude of pharmacological activities, including:
-
Anthelmintic Activity: Piperazine itself and some of its salts are used as anthelmintic agents, causing paralysis in parasitic worms.[7]
-
Central Nervous System (CNS) Activity: A large number of piperazine derivatives exhibit CNS activity and have been developed as antipsychotics, antidepressants, and anxiolytics.[8]
-
Other Activities: Piperazine derivatives have also been explored for their potential as antimicrobial, anticancer, and anti-inflammatory agents.[6]
A study on a structurally related but more complex molecule, (4-(bis(4-fluorophenyl)methyl)piperazin-1-yl)(cyclohexyl)methanone hydrochloride (LDK1229), identified it as a cannabinoid CB1 receptor inverse agonist.[9][10] This finding suggests that the cyclohexylcarbonylpiperazine core may have the potential for interaction with G protein-coupled receptors, though this remains speculative without direct experimental evidence for the title compound.
The presence of the cyclohexyl group increases the lipophilicity of the molecule compared to simpler acyl derivatives, which may influence its ability to cross biological membranes, including the blood-brain barrier.
Conclusion and Future Directions
1-(Cyclohexylcarbonyl)piperazine is a readily accessible compound with well-defined physicochemical properties. Its synthesis is straightforward, following established methodologies for N-acylation of piperazines. While there is a notable absence of specific biological data for this compound, its structural similarity to other bioactive piperazine derivatives suggests potential for pharmacological activity.
For researchers and drug development professionals, 1-(Cyclohexylcarbonyl)piperazine represents a valuable building block for the synthesis of more complex molecules. Future research should focus on:
-
Biological Screening: A comprehensive biological screening of 1-(Cyclohexylcarbonyl)piperazine is warranted to identify any potential therapeutic activities.
-
Analog Synthesis: The synthesis and evaluation of a library of analogs with modifications to the cyclohexyl and piperazine rings could lead to the discovery of novel bioactive compounds.
-
Pharmacokinetic Profiling: Should any biological activity be identified, a thorough investigation of its absorption, distribution, metabolism, and excretion (ADME) properties would be necessary.
This technical guide provides a solid foundation for understanding the basic properties of 1-(Cyclohexylcarbonyl)piperazine, enabling its effective use in research and development endeavors.
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